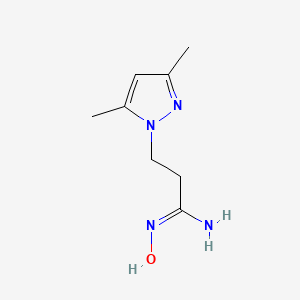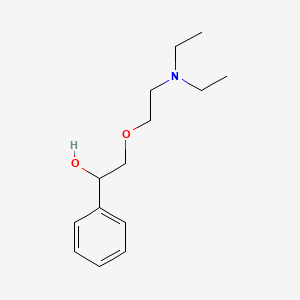
alpha-((2-(Diethylamino)ethoxy)methyl)benzyl alcohol
Descripción general
Descripción
Alpha-((2-(Diethylamino)ethoxy)methyl)benzyl alcohol is a chemical compound with the molecular formula C14H23NO2. It is a derivative of benzyl alcohol, which is an aromatic alcohol used in a wide variety of cosmetic formulations as a fragrance component, preservative, solvent, and viscosity-decreasing agent .
Synthesis Analysis
The synthesis of alpha-((2-(Diethylamino)ethoxy)methyl)benzyl alcohol or similar compounds often involves the cleavage of ethers . A new reagent for the deprotection of various aromatic methyl ethers, 2-(diethylamino)ethanethiol, affords the corresponding phenols in good to excellent yields .Molecular Structure Analysis
The molecule contains a total of 53 bonds. There are 26 non-H bonds, 13 multiple bonds, 11 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 ester (aromatic), 1 tertiary amine (aliphatic), and 1 ether (aliphatic) .Aplicaciones Científicas De Investigación
Synthesis and Neuroleptic Activity
Research has investigated the synthesis and potential neuroleptic activity of compounds related to alpha-((2-(Diethylamino)ethoxy)methyl)benzyl alcohol. One study focused on the synthesis of benzamides of N,N-disubstituted ethylenediamines, which were evaluated for their inhibitory effects on stereotyped behavior in rats. The introduction of a benzyl group and a methyl group in certain positions significantly enhanced the activity of these compounds, suggesting their potential as potent drugs for the treatment of psychosis with fewer side effects (Iwanami et al., 1981).
Neuroprotective Effects
Another study evaluated the neuroprotective effects of a compound (T-588) related to alpha-((2-(Diethylamino)ethoxy)methyl)benzyl alcohol. The compound was shown to enhance acetylcholine release, slow motor deterioration in a mouse model of motor neuron disease, and enhance neurite outgrowth and choline acetyltransferase activity in cultured rat spinal motor neurons. Intraperitoneal injection of T-588 rescued spinal motor neuron death in a rat model, supporting its applicability for the treatment of motor neuron diseases (Iwasaki et al., 2004).
Adrenergic Receptor Activity
Compounds related to alpha-((2-(Diethylamino)ethoxy)methyl)benzyl alcohol have also been studied for their adrenergic receptor activity. One investigation into the alcohol and ketone metabolites of bufuralol showed that stereoisomers with specific configurations exhibited potent beta 2-antagonist activity. This suggests that the shape of certain substituents influences interaction with adrenergic receptors, which could have implications for the development of new adrenergic drugs (Machin et al., 1985).
Antihypertensive Properties
Research has also delved into the antihypertensive properties of compounds structurally related to alpha-((2-(Diethylamino)ethoxy)methyl)benzyl alcohol. For example, certain 1-acyl-4-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethylamino]piperidines were prepared and found to have antihypertensive activity in spontaneously hypertensive rats. This activity was specific to the (2S, 2R) enantiomers, indicating the potential for developing antihypertensive medications based on this chemical structure (Caroon et al., 1987).
Propiedades
IUPAC Name |
2-[2-(diethylamino)ethoxy]-1-phenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-3-15(4-2)10-11-17-12-14(16)13-8-6-5-7-9-13/h5-9,14,16H,3-4,10-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZBMGPQRBWTEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCC(C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30949837 | |
| Record name | 2-[2-(Diethylamino)ethoxy]-1-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30949837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-((2-(Diethylamino)ethoxy)methyl)benzyl alcohol | |
CAS RN |
27078-43-9 | |
| Record name | Benzyl alcohol, alpha-((2-(diethylamino)ethoxy)methyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027078439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[2-(Diethylamino)ethoxy]-1-phenylethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30949837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



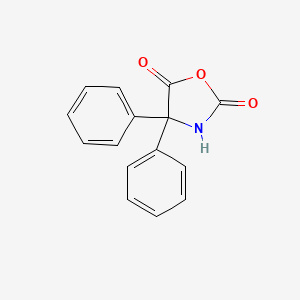
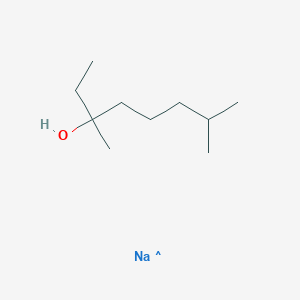

![5-[3-(tert-Butyl)-1-(4-fluorobenzyl)-1H-pyrazol-5-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3050493.png)
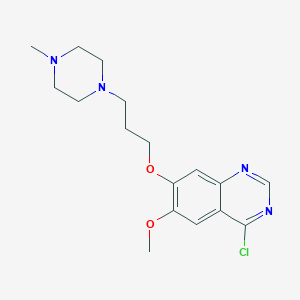

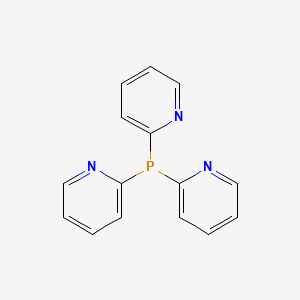
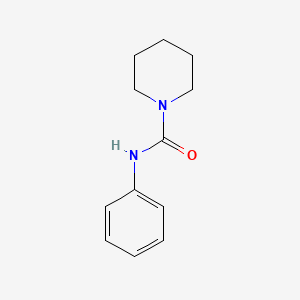
![2-[2-(4-Chlorophenyl)-2-oxoethyl]malononitrile](/img/structure/B3050500.png)
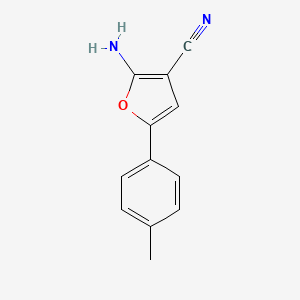

![3-[Ethoxy(dimethyl)silyl]propyl 2-bromo-2-methylpropanoate](/img/structure/B3050506.png)
